Cas no 954328-17-7 (2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid)

2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid is a synthetic organic compound featuring an imidazole core substituted with a 4-methoxyphenyl group and an acetic acid moiety. This structure imparts versatility in pharmaceutical and chemical applications, particularly as an intermediate in drug synthesis. The presence of the methoxy group enhances electron density, influencing reactivity in electrophilic substitution reactions, while the acetic acid functionality allows for further derivatization. Its well-defined molecular architecture makes it valuable in medicinal chemistry for developing bioactive molecules, including potential kinase inhibitors or anti-inflammatory agents. The compound's stability and synthetic accessibility further contribute to its utility in research and industrial settings.
2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid structure
954328-17-7 structure
商品名:2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
CAS番号:954328-17-7
MF:C12H12N2O3
メガワット:232.235282897949
CID:6782103
PubChem ID:17723999

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • VS-11809
    • starbld0029241
    • 2-[4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetic acid
    • [4-(4-methoxyphenyl)-1H-imidazol-1-yl]acetic acid
    • AKOS022117581
    • BBL033099
    • 954328-17-7
    • 2-[4-(4-methoxyphenyl)imidazol-1-yl]acetic acid
    • CS-0335892
    • MCULE-3022600646
    • 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid
    • STL259911
    • インチ: 1S/C12H12N2O3/c1-17-10-4-2-9(3-5-10)11-6-14(8-13-11)7-12(15)16/h2-6,8H,7H2,1H3,(H,15,16)
    • InChIKey: UAUMPWCZJRDXPU-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC(=CC=1)C1=CN(C=N1)CC(=O)O

計算された属性

  • せいみつぶんしりょう: 232.08479225g/mol
  • どういたいしつりょう: 232.08479225g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 64.4Ų

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406562-500mg
2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid
954328-17-7 98%
500mg
¥7046.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1406562-1g
2-(4-(4-Methoxyphenyl)-1H-imidazol-1-yl)acetic acid
954328-17-7 98%
1g
¥10146.00 2024-04-24

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid 関連文献

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acidに関する追加情報

Comprehensive Overview of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS No. 954328-17-7)

2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS No. 954328-17-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its imidazole core and methoxyphenyl substituent, is widely studied for its potential applications in drug development and medicinal chemistry. The presence of both acetic acid and imidazole functional groups makes it a versatile intermediate for synthesizing more complex molecules.

In recent years, the demand for imidazole derivatives like 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid has surged due to their role in designing enzyme inhibitors and receptor modulators. Researchers are particularly interested in its potential as a building block for anti-inflammatory agents and antioxidant compounds, aligning with the growing focus on chronic disease management and aging-related research. The compound's unique structure allows for interactions with biological targets, making it a candidate for drug discovery projects.

The synthesis of 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid typically involves multi-step organic reactions, including condensation and functional group transformations. Its CAS No. 954328-17-7 serves as a unique identifier in chemical databases, ensuring accurate referencing in academic and industrial settings. The compound's solubility and stability under various conditions are critical factors for its applicability in formulation development and biocompatibility studies.

From an industrial perspective, 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid is often explored for its potential in green chemistry applications. With increasing emphasis on sustainable synthesis, researchers are investigating eco-friendly methods to produce this compound, minimizing waste and energy consumption. This aligns with global trends toward environmentally friendly pharmaceuticals and biodegradable materials.

In the context of personalized medicine, the compound's modular structure allows for derivatization to tailor its properties for specific therapeutic needs. Its methoxyphenyl group, for instance, can be modified to enhance bioavailability or target specificity, addressing common challenges in drug delivery systems. Such flexibility makes it a valuable tool for medicinal chemists and pharmacologists.

Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid and ensure its purity. Quality control is paramount, especially when the compound is used in preclinical studies or as a reference standard. The growing availability of high-purity batches has facilitated its adoption in academic and commercial research.

Looking ahead, the compound's potential extends beyond traditional pharmaceuticals. Innovations in bioconjugation and nanotechnology have opened new avenues for its use in diagnostic imaging and targeted therapy. As the scientific community continues to explore its properties, 2-(4-(4-methoxyphenyl)-1H-imidazol-1-yl)acetic acid (CAS No. 954328-17-7) is poised to remain a key player in advancing biomedical research and therapeutic innovation.

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